molecular formula C6H9N3S3 B12963852 2,4,6-Triaminobenzene-1,3,5-trithiol

2,4,6-Triaminobenzene-1,3,5-trithiol

Cat. No.: B12963852
M. Wt: 219.4 g/mol
InChI Key: ZAFOOIJPKHXIPS-UHFFFAOYSA-N
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Description

2,4,6-Triaminobenzene-1,3,5-trithiol (C₆H₉N₃S₃) is a sulfur- and nitrogen-rich aromatic compound characterized by a benzene core substituted with three amino (-NH₂) and three thiol (-SH) groups arranged symmetrically at the 1,3,5-positions. This unique structure confers exceptional reactivity, particularly in coordination chemistry and polymer synthesis. Its hydrochloride derivative (C₆H₁₀ClN₃S₃) is documented for storage stability, though detailed physical properties such as melting point or solubility remain underreported in public literature .

Properties

Molecular Formula

C6H9N3S3

Molecular Weight

219.4 g/mol

IUPAC Name

2,4,6-triaminobenzene-1,3,5-trithiol

InChI

InChI=1S/C6H9N3S3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H,7-9H2

InChI Key

ZAFOOIJPKHXIPS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1S)N)S)N)S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triaminobenzene-1,3,5-trithiol typically involves the reaction of 1,3,5-trichlorobenzene with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the substitution of chlorine atoms with thiol groups. The resulting intermediate is then subjected to further reactions to introduce the amino groups, often using ammonia or an amine source .

Industrial Production Methods

Industrial production of 2,4,6-Triaminobenzene-1,3,5-trithiol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triaminobenzene-1,3,5-trithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides or alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,4,6-Triaminobenzene-1,3,5-trithiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,6-Triaminobenzene-1,3,5-trithiol involves its interaction with various molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, affecting their function. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

  • 2,4,6-Triaminobenzene-1,3,5-trithiol: Benzene ring with alternating amino and thiol groups.
  • 1,3,5-Triazine-2,4,6-trithiol (Trithiocyanuric Acid, CAS 638-16-4): Triazine ring (C₃N₃S₃) with three thiol groups. The absence of amino groups reduces nitrogen content but enhances sulfur-based reactivity .
  • 1,3,5-Triazine-2,4,6-trithiol Trisodium Salt (CAS 17766-26-6) : Sodium salt of trithiocyanuric acid (C₃N₃Na₃S₃), increasing water solubility and stability for industrial applications .

Functional Group Arrangement

  • The amino groups in 2,4,6-Triaminobenzene-1,3,5-trithiol enable hydrogen bonding and chelation with metal ions, whereas triazine-based analogs rely solely on thiolate or thiol groups for coordination .

Physical and Chemical Properties

Property 2,4,6-Triaminobenzene-1,3,5-trithiol 1,3,5-Triazine-2,4,6-trithiol 1,3,5-Triazine-2,4,6-trithiol Trisodium Salt
Molecular Formula C₆H₉N₃S₃ C₃N₃S₃ C₃N₃Na₃S₃
CAS Number N/A 638-16-4 17766-26-6
Melting Point Not reported >300°C Not reported
Solubility Likely polar solvents Low in water High in water (salt form)
Key Applications Polymer precursors, coordination Corrosion inhibition Wastewater treatment, catalysis
  • Thermal Stability : Triazine derivatives exhibit higher thermal stability (>300°C) compared to benzene-based analogs, attributed to the robust triazine ring .
  • Solubility : The trisodium salt’s solubility in water (50-99% purity) makes it preferable for aqueous-phase reactions, whereas the parent benzene-thiol compound may require organic solvents .

Research Findings and Gaps

  • Coordination Chemistry: 2,4,6-Triaminobenzene-1,3,5-trithiol’s dual functional groups allow formation of multidentate ligands, but its metal complexation behavior is less studied compared to triazine-thiolate systems .
  • Environmental Impact : Triazine trisodium salt (WGK Germany 2) poses moderate environmental hazards, necessitating careful disposal . Data on the benzene analog’s ecotoxicity are lacking.

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